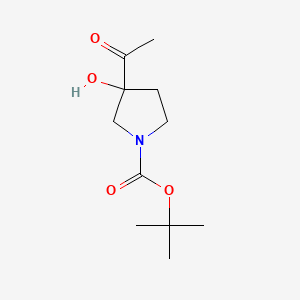

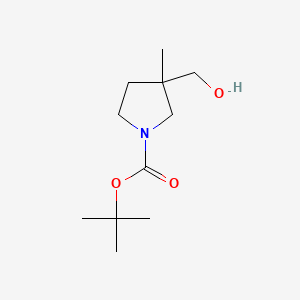

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

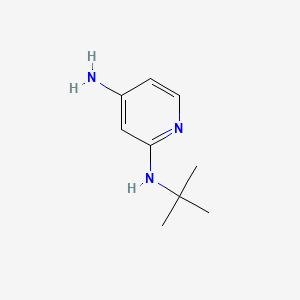

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 229.28 .

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 .

Physical And Chemical Properties Analysis

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is an oil at room temperature . It has a density of 1.184 .

科学的研究の応用

Mechanism and Application in Organic Synthesis

The compound has been explored for its unique chemical properties in organic synthesis. A study by Xue and Silverman (2010) discussed an N→O tert-butyloxycarbonyl (Boc) migration involving tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate via a base-generated alkoxide. This process involves an unusual nine-membered cyclic transition state, highlighting its potential in complex organic synthesis reactions (Xue & Silverman, 2010).

Synthesis of Related Compounds

Fox and Ley (2003) demonstrated the synthesis of tert-Butyl acetothioacetate and its use in creating 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, showcasing the versatility of tert-butyl-based compounds in synthesizing various chemical structures (Fox & Ley, 2003).

Enzyme-catalyzed Kinetic Resolution

Faigl et al. (2013) presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This study offers insights into the potential biochemical applications of this compound, particularly in enantioselective synthesis (Faigl et al., 2013).

Application in Pipecolic Acid Derivatives Synthesis

Purkayastha et al. (2010) explored the conversion of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate to pipecolic acid derivative, indicating its role in creating complex organic molecules (Purkayastha et al., 2010).

Role in Vitamin Biotin Synthesis

Qin et al. (2014) synthesized Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, demonstrating the compound's potential in the biosynthesis of essential vitamins and amino acids (Qin et al., 2014).

Antimicrobial Activity Exploration

Sreekanth and Jha (2020) developed microwave-assisted synthesis of derivatives related to tert-butyl-3-acetyl-3-hydroxypyrrolidine-1-carboxylate, evaluating their antimicrobial activity. This indicates potential biomedical applications, especially in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHJYGFERADIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567650.png)

![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)

![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)